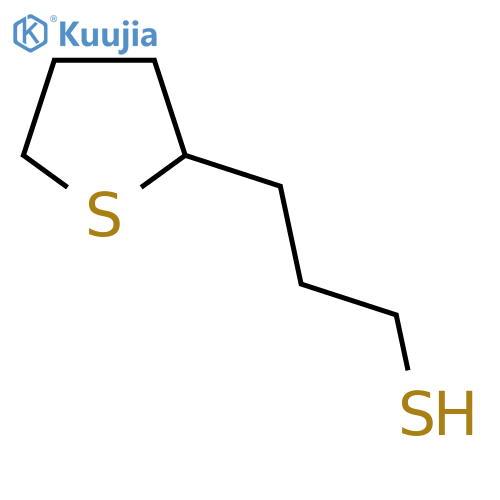

Cas no 2229266-14-0 (3-(thiolan-2-yl)propane-1-thiol)

3-(thiolan-2-yl)propane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3-(thiolan-2-yl)propane-1-thiol

- EN300-1777382

- 2229266-14-0

-

- インチ: 1S/C7H14S2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2

- InChIKey: PUXKUCLZKCUSCJ-UHFFFAOYSA-N

- ほほえんだ: S1CCCC1CCCS

計算された属性

- せいみつぶんしりょう: 162.05369279g/mol

- どういたいしつりょう: 162.05369279g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 73.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26.3Ų

3-(thiolan-2-yl)propane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777382-5g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 5g |

$3935.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-1g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-10g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-0.25g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-5.0g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 5g |

$3935.0 | 2023-05-23 | ||

| Enamine | EN300-1777382-0.5g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-0.1g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1777382-1.0g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 1g |

$1357.0 | 2023-05-23 | ||

| Enamine | EN300-1777382-10.0g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 10g |

$5837.0 | 2023-05-23 | ||

| Enamine | EN300-1777382-0.05g |

3-(thiolan-2-yl)propane-1-thiol |

2229266-14-0 | 0.05g |

$1140.0 | 2023-09-20 |

3-(thiolan-2-yl)propane-1-thiol 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

3-(thiolan-2-yl)propane-1-thiolに関する追加情報

2229266-14-0および3-(thiolan-2-yl)propane-1-thiolに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号2229266-14-0および化合物3-(thiolan-2-yl)propane-1-thiolに関する研究が注目を集めています。本化合物は、その特異な化学構造と生物学的活性から、創薬研究や材料科学の分野で重要な役割を果たす可能性が示唆されています。本稿では、これらに関連する最新の研究成果を概説し、その意義と今後の展望について考察します。

2229266-14-0は、比較的新しく登録されたCAS番号であり、その化学的特性や生物学的活性に関する基礎的な研究が進められています。特に、この化合物の硫黄含有基団に由来する特異な反応性が、創薬分野での応用可能性を高めています。一方、3-(thiolan-2-yl)propane-1-thiolは、環状チオエーテル構造と末端チオール基を有するユニークな分子であり、タンパク質修飾や高分子材料の架橋剤としての利用が検討されています。

最近の研究では、3-(thiolan-2-yl)propane-1-thiolを用いたタンパク質のサイト特異的修飾法が報告されています。この手法では、チオール基の選択的反応性を利用して、抗体や酵素などの生体分子に精密な化学修飾を施すことが可能です。この技術は、抗体薬物複合体(ADC)の開発や診断薬の改良に応用できると期待されています。

材料科学の分野では、2229266-14-0関連化合物が自己組織化膜(SAMs)の形成に有用であることが明らかになりました。特に、金表面上での分子配向制御において優れた特性を示し、バイオセンサーやナノエレクトロニクスデバイスの開発に寄与すると考えられています。これらの応用研究は、表面プラズモン共鳴(SPR)や走査型プローブ顕微鏡(SPM)を用いた詳細な解析によって進められています。

創薬研究における最新の進展としては、2229266-14-0骨格を有する化合物ライブラリーの構築とスクリーニングが報告されています。特に、チオラン環を含むこの類縁体は、特定のキナーゼ阻害活性を示すことがin vitroアッセイで確認されました。分子ドッキングシミュレーションによれば、この活性は化合物の立体構造と硫黄原子の電子特性に起因すると考えられています。

毒性学的評価に関する研究では、3-(thiolan-2-yl)propane-1-thiolの代謝経路と細胞毒性が詳細に調べられました。興味深いことに、この化合物は比較的低毒性でありながら、特定の癌細胞株に対して選択的な増殖抑制効果を示すことが明らかになりました。この選択性のメカニズム解明が今後の研究課題として挙げられています。

今後の展望として、2229266-14-0および3-(thiolan-2-yl)propane-1-thiolを基盤とした新規化合物の設計と合成がさらに進むと考えられます。特に、これらの骨格を利用した多機能性分子の開発や、標的指向性ドラッグデリバリーシステムへの応用が期待されます。また、これらの化合物を用いた新材料開発も重要な研究方向性として挙げられます。

総括すると、2229266-14-0および3-(thiolan-2-yl)propane-1-thiolに関する研究は、創薬化学と材料科学の両分野で重要な進展を見せています。これらの化合物の特異な化学的特性と生物学的活性は、今後さらに多様な応用が期待されるため、継続的な研究動向の注目が必要です。

2229266-14-0 (3-(thiolan-2-yl)propane-1-thiol) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)